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Introduction
This document provides detailed application notes and protocols for the use of the far-red

fluorescent dye, DB775, in fluorescence microscopy. DB775 is a novel synthetic fluorophore

with excitation and emission maxima in the far-red region of the spectrum, making it an ideal

candidate for deep-tissue imaging and multiplexing applications where minimizing

autofluorescence is critical. Its properties allow for sensitive detection of biological targets in

various experimental models, from single cells to whole organisms.

These guidelines offer comprehensive protocols for cell staining, in vivo imaging, and

quantitative analysis. Additionally, logical workflows and experimental setups are visualized to

aid in experimental design and execution.

Dye Properties and Specifications
To ensure optimal experimental design and data interpretation, the key spectral and

photophysical properties of DB775 are summarized below. These characteristics are essential

for selecting appropriate filter sets, lasers, and imaging parameters.
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Property Value

Excitation Maximum (Ex Max) ~650 nm

Emission Maximum (Em Max) ~775 nm

Molar Extinction Coefficient > 200,000 M⁻¹cm⁻¹

Quantum Yield > 0.3

Recommended Laser Line 633 nm, 640 nm, or 647 nm

Recommended Emission Filter 750 nm - 800 nm bandpass

Key Applications in Fluorescence Microscopy
DB775 is a versatile tool for a range of fluorescence microscopy applications, including:

Immunofluorescence (IF): Covalently conjugated to antibodies, DB775 enables the specific

detection of target proteins in fixed and permeabilized cells and tissues.

In Vivo Imaging: Due to its emission in the near-infrared (NIR) window, where light

penetration through tissue is maximal and autofluorescence is minimal, DB775 is highly

suitable for non-invasive imaging in live animals.[1][2][3]

Flow Cytometry: DB775-conjugated antibodies can be used for the identification and

quantification of specific cell populations in heterogeneous samples.

High-Content Screening (HCS): The brightness and photostability of DB775 make it a

reliable probe for automated imaging and analysis of cellular phenotypes in drug discovery

and toxicology studies.[4]

Experimental Protocols
The following sections provide detailed protocols for common applications of DB775.

Protocol 1: Immunofluorescence Staining of Cultured
Cells
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This protocol describes the steps for staining adherent cells grown on coverslips.

Materials:

Cells grown on sterile glass coverslips

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

0.1% Triton X-100 in PBS (Permeabilization Buffer)

1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)

Primary antibody specific to the target of interest

DB775-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI)

Mounting medium

Procedure:

Cell Culture: Seed and culture cells on coverslips in a multi-well plate to the desired

confluency.

Washing: Gently wash the cells three times with PBS to remove culture medium.

Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in

PBS for 10 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.
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Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for

1 hour at room temperature.

Primary Antibody Incubation: Dilute the primary antibody in 1% BSA/PBS to the

recommended concentration. Incubate the cells with the diluted primary antibody for 1 hour

at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the DB775-conjugated secondary antibody in 1%

BSA/PBS. Incubate the cells with the diluted secondary antibody for 1 hour at room

temperature, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

Washing: Wash the cells twice with PBS.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Imaging: Image the slides using a fluorescence microscope equipped with the appropriate

filter sets for DAPI and DB775.

Protocol 2: In Vivo Imaging of a Xenograft Tumor Model
This protocol provides a general workflow for imaging the accumulation of a DB775-labeled

antibody at a tumor site in a mouse model.

Materials:

Tumor-bearing mouse model

DB775-conjugated targeting agent (e.g., antibody)

Sterile PBS for injection
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In vivo imaging system with appropriate laser lines and emission filters

Anesthesia (e.g., isoflurane)

Procedure:

Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.

Baseline Imaging: Acquire a baseline fluorescence image of the animal before injecting the

probe to determine the level of background autofluorescence.

Probe Administration: Inject the DB775-conjugated targeting agent intravenously (e.g., via

the tail vein). The optimal dose should be determined empirically.

Time-Course Imaging: Acquire fluorescence images at various time points post-injection

(e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the

probe.

Image Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and

compare it to other tissues to determine the signal-to-background ratio.

Data Presentation
Quantitative data from fluorescence microscopy experiments should be presented in a clear

and structured manner. The following tables provide examples of how to summarize key

experimental parameters and results.

Table 1: Imaging Parameters for DB775
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Parameter Setting

Microscope Confocal or Widefield Fluorescence

Objective 20x, 40x, or 63x (application dependent)

Excitation Laser 640 nm

Emission Filter 750/50 nm bandpass

Laser Power 5-20% (adjust to avoid saturation)

Exposure Time 100-500 ms (adjust for optimal signal)

Pinhole (Confocal) 1 Airy Unit

Table 2: Quantitative Analysis of Tumor Targeting

Time Point (hours)
Mean Tumor
Fluorescence (a.u.)

Mean Background
Fluorescence (a.u.)

Signal-to-
Background Ratio

1 1500 1200 1.25

4 3500 1000 3.50

8 6000 800 7.50

24 8500 600 14.17

48 7000 550 12.73

Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental

workflows and logical relationships.

Cell Preparation Antibody Staining Final Steps & Imaging

1. Cell Culture on Coverslips 2. Wash (PBS) 3. Fixation (4% PFA) 4. Wash (PBS) 5. Permeabilization (Triton X-100) 6. Wash (PBS) 7. Blocking (1% BSA) 8. Primary Antibody Incubation 9. Wash (PBS) 10. Secondary Ab (DB775) Incubation 11. Wash (PBS) 12. Counterstain (DAPI) 13. Wash (PBS) 14. Mounting 15. Fluorescence Imaging
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Caption: Workflow for immunofluorescence staining of cultured cells.
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Caption: Workflow for in vivo fluorescence imaging.

Conclusion
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DB775 is a powerful far-red fluorescent dye with broad applications in modern fluorescence

microscopy. Its favorable spectral properties make it particularly well-suited for challenging

imaging scenarios, including deep-tissue in vivo studies and multiplexed cellular analysis. The

protocols and guidelines presented here provide a solid foundation for researchers to

successfully incorporate DB775 into their experimental workflows, enabling high-quality,

reproducible data acquisition and analysis. As with any fluorescent probe, optimization of

staining concentrations, incubation times, and imaging parameters is recommended for each

specific application and experimental system to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15601293?utm_src=pdf-body
https://www.benchchem.com/product/b15601293?utm_src=pdf-body
https://www.benchchem.com/product/b15601293?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9922919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9922919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5886324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5886324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3864231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3864231/
https://www.diva-portal.org/smash/get/diva2:1359483/FULLTEXT01.pdf
https://www.benchchem.com/product/b15601293#using-db775-in-fluorescence-microscopy
https://www.benchchem.com/product/b15601293#using-db775-in-fluorescence-microscopy
https://www.benchchem.com/product/b15601293#using-db775-in-fluorescence-microscopy
https://www.benchchem.com/product/b15601293#using-db775-in-fluorescence-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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